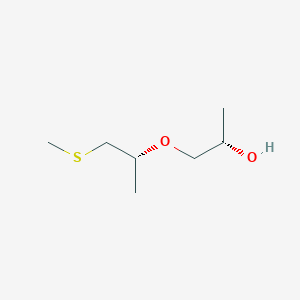![molecular formula C17H11N3O3 B12670690 4-[(3-Isocyanato-4-methylphenyl)methyl]-M-phenylene diisocyanate CAS No. 94213-40-8](/img/structure/B12670690.png)
4-[(3-Isocyanato-4-methylphenyl)methyl]-M-phenylene diisocyanate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[(3-异氰酸基-4-甲基苯基)甲基]-间苯二异氰酸酯是一种化学化合物,其分子式为 C17H11N3O3。它是一种芳香族二异氰酸酯,其特征在于两个异氰酸酯基团 (-N=C=O) 附着在芳香环结构上。该化合物广泛用于各种工业应用中,特别是在聚氨酯聚合物的生产中。
准备方法
合成路线和反应条件
4-[(3-异氰酸基-4-甲基苯基)甲基]-间苯二异氰酸酯的合成通常涉及芳香胺与光气 (COCl2) 反应,形成相应的异氰酸酯。反应在受控条件下进行,以确保形成所需的二异氰酸酯产物。一般反应方案可以表示如下:
[ \text{Ar-NH2} + \text{COCl2} \rightarrow \text{Ar-NCO} + \text{HCl} ]
工业生产方法
在工业环境中,二异氰酸酯的生产通常采用连续流反应器,以精确控制反应条件,例如温度、压力和反应物浓度。这确保了最终产品的产率高和纯度高。该工艺还包括二异氰酸酯的纯化和稳定步骤,以防止不希望发生的副反应。
化学反应分析
反应类型
4-[(3-异氰酸基-4-甲基苯基)甲基]-间苯二异氰酸酯会发生几种类型的化学反应,包括:
加成反应: 异氰酸酯基团易于与亲核试剂(如醇、胺和水)反应,分别形成氨基甲酸酯、脲和氨基甲酸。
聚合反应: 该化合物可以与多元醇聚合形成聚氨酯,广泛用于泡沫、涂料和弹性体。
常用试剂和条件
醇类: 在温和条件下与异氰酸酯反应生成氨基甲酸酯。
胺类: 与异氰酸酯反应生成脲,通常需要催化剂来提高反应速率。
水: 与异氰酸酯反应生成氨基甲酸,分解生成胺和二氧化碳。
主要产物
氨基甲酸酯: 由与醇的反应形成。
脲: 由与胺的反应形成。
聚氨酯: 由与多元醇的聚合形成。
科学研究应用
4-[(3-异氰酸基-4-甲基苯基)甲基]-间苯二异氰酸酯在科学研究中有多种应用,包括:
化学: 用作合成各种聚合物和材料的构建块。
生物学: 用于修饰生物分子以进行研究目的。
医学: 正在研究其在药物递送系统和医疗器械中的潜在用途。
工业: 广泛用于生产聚氨酯泡沫、涂料、粘合剂和密封剂。
作用机制
4-[(3-异氰酸基-4-甲基苯基)甲基]-间苯二异氰酸酯的作用机制涉及其异氰酸酯基团的反应活性。这些基团可以与亲核试剂反应形成稳定的共价键,从而形成各种产物,如氨基甲酸酯和脲。分子靶标包括其他分子中存在的羟基和氨基,促进聚合物和其他材料的形成。
相似化合物的比较
类似化合物
二苯基甲烷二异氰酸酯 (MDI): 另一种用于聚氨酯生产的芳香族二异氰酸酯。
甲苯二异氰酸酯 (TDI): 通常用于生产柔性聚氨酯泡沫。
六亚甲基二异氰酸酯 (HDI): 一种用于涂料和粘合剂的脂肪族二异氰酸酯。
独特性
4-[(3-异氰酸基-4-甲基苯基)甲基]-间苯二异氰酸酯由于其特定的芳香结构和甲基的存在而独一无二,这会影响其反应性和由此产生的聚合物的性质。该化合物在由其生产的材料的机械和热性能方面提供了独特的优势。
属性
CAS 编号 |
94213-40-8 |
|---|---|
分子式 |
C17H11N3O3 |
分子量 |
305.29 g/mol |
IUPAC 名称 |
2,4-diisocyanato-1-[(3-isocyanato-4-methylphenyl)methyl]benzene |
InChI |
InChI=1S/C17H11N3O3/c1-12-2-3-13(7-16(12)19-10-22)6-14-4-5-15(18-9-21)8-17(14)20-11-23/h2-5,7-8H,6H2,1H3 |
InChI 键 |
RFDDEHIGNVULBM-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=C(C=C1)CC2=C(C=C(C=C2)N=C=O)N=C=O)N=C=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


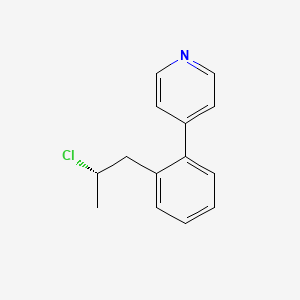


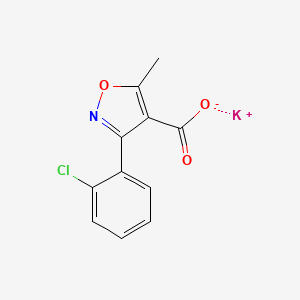

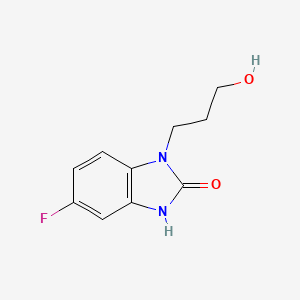

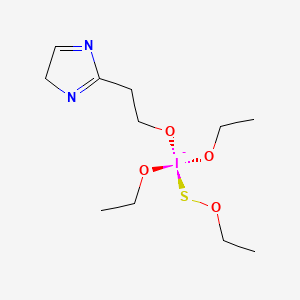

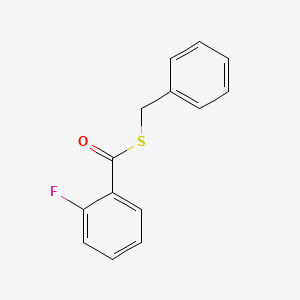


![1-[2-(Dimethylamino)ethyl]-1-phenylindan-7-OL](/img/structure/B12670685.png)
